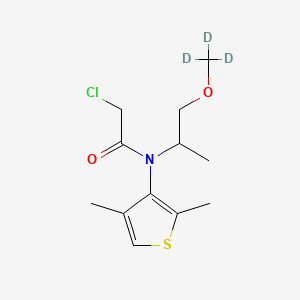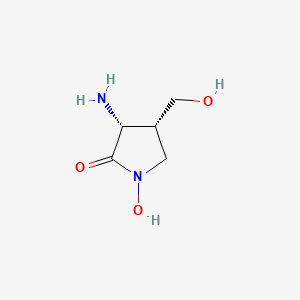
(3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a hydroxymethyl group attached to a pyrrolidinone ring. Its stereochemistry is defined by the (3R,4R) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method utilizes a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds under controlled conditions to yield the desired product with high stereoselectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis techniques. These methods often employ similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. The use of efficient separation and purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield corresponding ketones or aldehydes, while reduction of the amino group can produce amines or other nitrogen-containing compounds.
Scientific Research Applications
Chemistry: In chemistry, (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one serves as a valuable intermediate for the synthesis of various bioactive molecules. Its chiral nature makes it an essential building block in asymmetric synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to interact with specific biological targets, providing insights into molecular mechanisms and pathways.
Medicine: In medicine, this compound has potential therapeutic applications. It is investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The compound’s stereochemistry plays a crucial role in determining its binding interactions and overall efficacy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one include other chiral pyrrolidinone derivatives and amino alcohols. Examples include (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and (3R,4R)-3-amino-4-hydroxy-tetrahydropyran .
Uniqueness: What sets this compound apart is its specific stereochemistry and the presence of multiple functional groups
Properties
CAS No. |
142229-15-0 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.146 |
IUPAC Name |
(3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c6-4-3(2-8)1-7(10)5(4)9/h3-4,8,10H,1-2,6H2/t3-,4+/m0/s1 |
InChI Key |
WMRRUWZRBMCOMQ-IUYQGCFVSA-N |
SMILES |
C1C(C(C(=O)N1O)N)CO |
Synonyms |
2-Pyrrolidinone,3-amino-1-hydroxy-4-(hydroxymethyl)-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


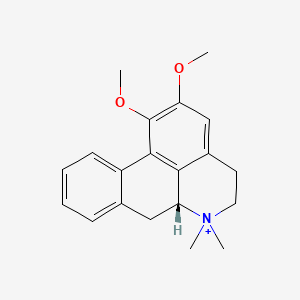

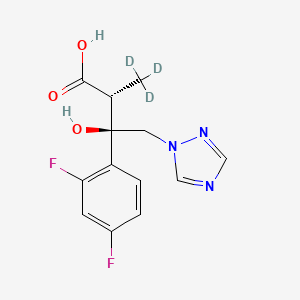
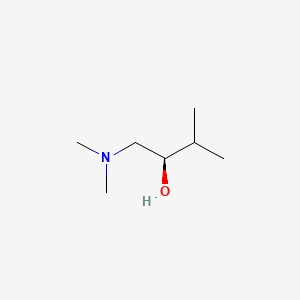
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)
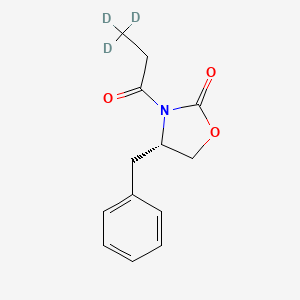
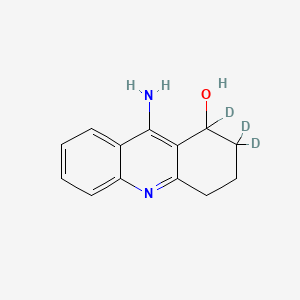
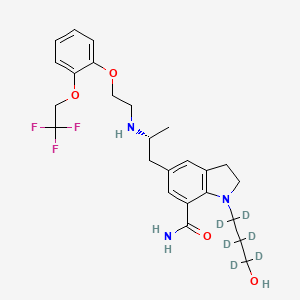
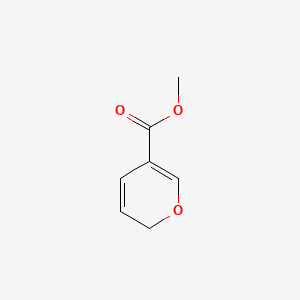
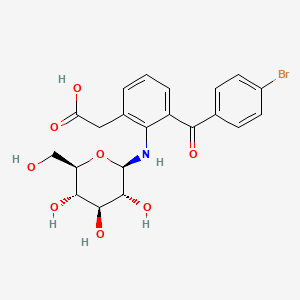
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
